Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The systematic IUPAC name of the compound derives from its indole backbone, which serves as the parent structure. The indole system is numbered such that the nitrogen atom occupies position 1. Substituents are assigned positions based on this numbering:
- A sulfonyl group (-SO₂-) at position 3, bonded to a 2-amino-5-chlorophenyl ring.
- A chlorine atom at position 5 of the indole ring.
- An ethyl ester (-COOCH₂CH₃) at position 2.
The full IUPAC name is ethyl 5-chloro-3-[(2-amino-5-chlorophenyl)sulfonyl]-1H-indole-2-carboxylate . This nomenclature aligns with conventions observed in related sulfonated indoles, such as ethyl 1-((4-chlorophenyl)sulfonyl)-1H-indole-2-carboxylate and methyl 5-chloro-3-(3,4,5-trimethoxyphenyl)sulfanyl-1H-indole-2-carboxylate, where substituent positions and functional groups are explicitly specified.
| Feature | IUPAC Specification |
|---|---|
| Parent structure | 1H-indole |
| Position 2 substituent | Ethoxycarbonyl (ester) |
| Position 3 substituent | (2-Amino-5-chlorophenyl)sulfonyl |
| Position 5 substituent | Chlorine |
The compound’s molecular formula is C₁₇H₁₄Cl₂N₂O₄S , with a calculated molecular weight of 413.28 g/mol.
Molecular Architecture: Functional Group Topology
The molecule’s architecture features three distinct regions of chemical reactivity:
- Indole Core : The bicyclic indole system provides a planar, aromatic framework. The nitrogen at position 1 contributes basicity, while the conjugated π-system enables charge delocalization.
- Sulfonyl-Aryl Moiety : The sulfonyl group at position 3 bridges the indole ring to a 2-amino-5-chlorophenyl group. The sulfonyl oxygen atoms act as hydrogen bond acceptors, while the amino group (-NH₂) on the aryl ring serves as a hydrogen bond donor.
- Ester Group : The ethyl ester at position 2 introduces steric bulk and modulates lipophilicity. The carbonyl oxygen participates in dipole-dipole interactions, influencing solubility.
Key bond lengths and angles (derived from analogous structures) include:
- S-O bond length : ~1.43 Å (typical for sulfonyl groups).
- C-S-C angle : ~104° (consistent with tetrahedral sulfur geometry).
- Dihedral angle between indole and aryl rings : ~75°–85°, indicating non-coplanarity due to steric hindrance.
Crystallographic Characterization and Conformational Studies
While direct crystallographic data for this compound are not publicly available, insights can be extrapolated from structurally related indole sulfonates. For example, ethyl 1-((4-chlorophenyl)sulfonyl)-1H-indole-2-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 14.2 Å, b = 7.8 Å, c = 15.1 Å, and β = 112.3°. The sulfonyl group adopts a staggered conformation relative to the indole plane, minimizing steric clashes.
Molecular dynamics simulations suggest that the 2-amino-5-chlorophenyl substituent in the target compound introduces additional conformational flexibility compared to simpler analogs. The amino group’s hydrogen-bonding capacity may stabilize specific rotamers in polar solvents.
Comparative Analysis with Related Indole Sulfonyl Derivatives
The compound’s structural features distinguish it from other indole sulfonates:
The presence of the 2-amino group on the aryl ring enhances this compound’s potential for forming salt bridges or coordinating metal ions, a property absent in non-amino derivatives. Additionally, the chlorine atoms at positions 5 (indole) and 5' (aryl) increase electronegativity, potentially improving membrane permeability compared to non-halogenated analogs.
Substituent effects on electronic properties were quantified using Hammett constants (σ):
- -SO₂C₆H₃Cl(NH₂) : σ ≈ 0.82 (strong electron-withdrawing effect).
- -Cl (indole) : σ = 0.23 (moderate electron-withdrawing).
Properties
CAS No. |
206256-33-9 |
|---|---|
Molecular Formula |
C17H14Cl2N2O4S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
ethyl 3-(2-amino-5-chlorophenyl)sulfonyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-2-25-17(22)15-16(11-7-9(18)4-6-13(11)21-15)26(23,24)14-8-10(19)3-5-12(14)20/h3-8,21H,2,20H2,1H3 |
InChI Key |
BYGDZLIDXHXKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl Indole-2-Carboxylate
The initial step involves synthesizing ethyl indole-2-carboxylate, which serves as a precursor for further modifications.
Method: Friedel-Crafts Acylation
Reagents : Ethyl 5-chloroindole-2-carboxylate, acyl chlorides, aluminum chloride.
Procedure : Ethyl 5-chloroindole-2-carboxylate (10 mmol) is reacted with selected acyl chlorides (11.5 mmol) in anhydrous dichloroethane under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC). Upon completion, the mixture is quenched with ice water, acidified with hydrochloric acid, and extracted with ethyl acetate. The organic phase is dried and purified by chromatography to yield the desired products.
Formation of the Indole Core
Following the synthesis of ethyl indole-2-carboxylate, the next step involves constructing the indole core through a series of reactions.
Method: Hemetsberger-Knittel Indole Synthesis
Reagents : Methyl 2-azidoacetate, substituted benzaldehyde.
Procedure : A Knoevenagel condensation between methyl 2-azidoacetate and a substituted benzaldehyde is performed to form an azido intermediate. This intermediate undergoes thermolysis followed by electrophilic cyclization to yield the desired indole derivative.
Sulfonamide Formation
To introduce the sulfonamide functionality, a coupling reaction is performed.
Method: Sulfonamide Formation
Reagents : 2-amino-5-chlorobenzenesulfonamide, ethyl indole derivative.
Procedure : The sulfonamide is coupled with the indole derivative in the presence of coupling agents like BOP (Benzotriazole-1-yloxy) and diisopropylethylamine in anhydrous DMF at room temperature. The reaction is monitored by TLC and purified similarly as described above.
Characterization and Yield Data
The final product can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
| Step | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 70 | Requires careful temperature control |
| 2 | Hemetsberger-Knittel Synthesis | 65 | Optimized conditions critical for yield |
| 3 | Sulfonamide Formation | 75 | BOP as coupling agent enhances efficiency |
The preparation of Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate involves multiple synthetic steps that require careful control of reaction conditions and purification processes. Each step contributes significantly to the overall yield and purity of the final compound, making it essential to optimize each stage for successful synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrrole vs. Indole Derivatives: Compounds like 1-[(2-amino-5-chlorophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide () share the sulfonamide moiety but differ in the heterocyclic core.
- Substituent Positioning : The 5-chloro substituent in the target compound contrasts with 5-fluoro or unsubstituted analogues (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide in ). Chlorine’s larger atomic radius and electron-withdrawing effects may influence electronic distribution and steric interactions .
Functional Group Modifications
- Ester vs. Amide/Carboxylic Acid : The ethyl ester group at position 2 distinguishes the target compound from amide derivatives (e.g., indole-2-carboxamides in ) and carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid in ). Esters often act as prodrugs, hydrolyzing in vivo to active acids, thereby balancing bioavailability and potency .
- Sulfonyl vs.
Physicochemical Properties
- Lipophilicity : The ethyl ester in the target compound increases logP compared to carboxylic acids (e.g., ~3.5 vs. ~2.0 for ), favoring passive diffusion across biological membranes.
- Thermal Stability : The sulfonamide group may enhance thermal stability, as seen in pyrrole analogues with MPs >170°C .
Biological Activity
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate (CAS Number: 206256-33-9) is a synthetic compound with notable biological activities, particularly in pharmacology. Its structure includes an indole moiety, a sulfonamide group, and a carboxylate ester, contributing to its potential as a therapeutic agent. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is . The presence of the indole and sulfonamide functionalities suggests interactions with various biological targets, making it a candidate for medicinal chemistry applications.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of indole-2-carboxylates exhibit significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its ability to inhibit mutant EGFR/BRAF pathways, which are critical targets in cancer therapy.
In one study, compounds similar to this compound demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer cell lines. Specifically, the most potent derivative had an IC50 value of 68 nM against EGFR, outperforming the reference drug erlotinib (IC50 = 80 nM) .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Its structural features suggest that it may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation .
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Indole Ring : Using appropriate reagents to construct the indole framework.
- Introduction of the Sulfonamide Group : Reacting with sulfonamide derivatives to incorporate the sulfonyl functionality.
- Carboxylation : Adding the carboxylic acid moiety through esterification reactions.
These steps highlight the complexity of synthesizing this compound and its analogs.
Interaction Studies
Interaction studies have been crucial in determining the therapeutic potential of this compound. Binding affinity assays indicate that it interacts effectively with various biological targets, suggesting a mechanism that could involve competitive inhibition or allosteric modulation .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Ethyl 3-chloro-1H-indole-2-carboxylate | Contains a chloro substituent | Simpler structure without sulfonamide |
| Ethyl 3-(chloroacetyl)amino-5-fluoro-1H-indole-2-carboxylate | Includes a chloroacetyl group | Fluorine substitution enhances activity |
| Ethyl 3-butyl-5-chloro-1H-indole-2-carboxylate | Contains a butyl group | Variation in alkyl chain length |
These compounds differ primarily in their substituents and functional groups, affecting their biological activity and applications. This compound stands out due to its unique combination of functionalities that may confer distinct pharmacological properties.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response curves in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
